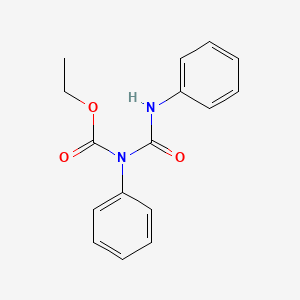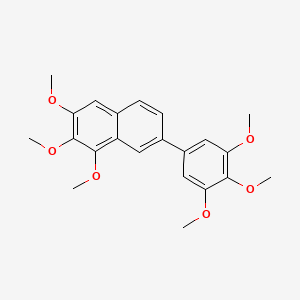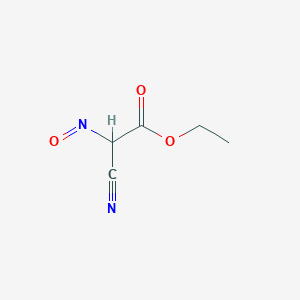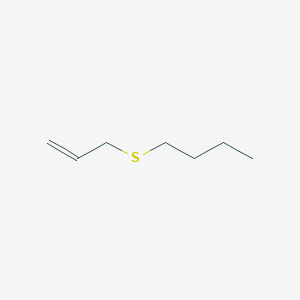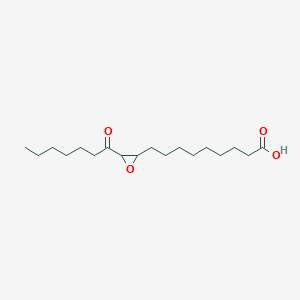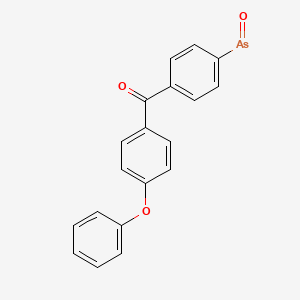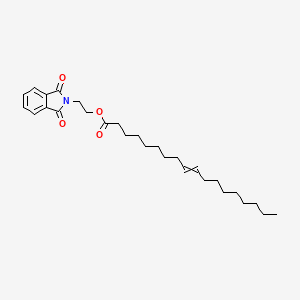
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate is a chemical compound with the molecular formula C28H41NO4 and a molecular weight of 455.629 g/mol It is characterized by the presence of a phthalimide group (1,3-dioxoisoindol) and an octadec-9-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with an alkylating agent, such as octadec-9-enoic acid, under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)ethyl octadecanoate
- 2-(1,3-Dioxoisoindol-2-yl)ethyl hexadecanoate
- 2-(1,3-Dioxoisoindol-2-yl)ethyl dodecanoate
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl octadec-9-enoate is unique due to its specific structural features, such as the presence of an unsaturated octadec-9-enoate moiety. This unsaturation can influence the compound’s reactivity and biological activity, distinguishing it from similar saturated compounds .
Properties
CAS No. |
5327-30-0 |
|---|---|
Molecular Formula |
C28H41NO4 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl octadec-9-enoate |
InChI |
InChI=1S/C28H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)33-23-22-29-27(31)24-19-17-18-20-25(24)28(29)32/h9-10,17-20H,2-8,11-16,21-23H2,1H3 |
InChI Key |
NBROGIBKWCOXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
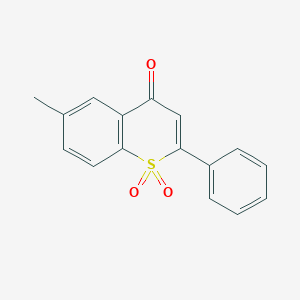
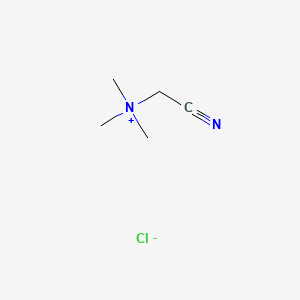
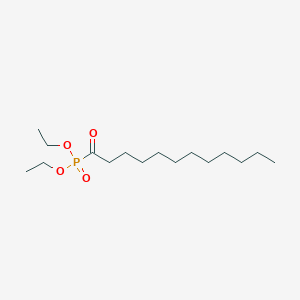
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
